Cas no 1797184-63-4 (6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine)

6-[(5-Methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a sulfonyl-linked 5-methylthiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The sulfonyl group enhances reactivity and binding affinity, while the thiophene ring contributes to improved solubility and metabolic stability. Its rigid scaffold is suitable for targeting kinase inhibitors and other biologically relevant pathways. The compound’s synthetic versatility allows for further functionalization, enabling the development of novel therapeutic agents. High purity and well-defined characterization support its use in rigorous research applications.
6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine structure
1797184-63-4 structure
Product Name:6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS No:1797184-63-4
MF:C11H11N3O2S2
MW:281.353939294815
CID:5370265
Update Time:2025-05-23

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dihydro-6-[(5-methyl-2-thienyl)sulfonyl]-5H-pyrrolo[3,4-d]pyrimidine
    • 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
    • Inchi: 1S/C11H11N3O2S2/c1-8-2-3-11(17-8)18(15,16)14-5-9-4-12-7-13-10(9)6-14/h2-4,7H,5-6H2,1H3
    • InChI Key: BESFRRBOZFKOHM-UHFFFAOYSA-N
    • SMILES: C1=NC=C2CN(S(C3SC(C)=CC=3)(=O)=O)CC2=N1

Experimental Properties

  • Density: 1.488±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 487.4±55.0 °C(Predicted)
  • pka: 1.50±0.20(Predicted)

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Pricemore >>

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6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Related Literature

Additional information on 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

6-[(5-Methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Comprehensive Overview

6-[(5-Methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known by its CAS number 1797184-63-4, is a complex organic compound with a unique structure that combines a pyrrolopyrimidine core with a sulfonyl group attached to a methylthiophene moiety. This compound has garnered significant attention in the field of organic chemistry and pharmacology due to its potential applications in drug design and development.

The molecular structure of this compound is characterized by a pyrrolo[3,4-d]pyrimidine ring system, which is fused with a thiophene ring containing a methyl substituent at the 5-position. The sulfonyl group at the 6-position of the pyrrolopyrimidine ring introduces additional functional diversity to the molecule. This combination of structural features makes it an interesting candidate for exploring various chemical and biological properties.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced synthetic techniques to construct the pyrrolopyrimidine core and functionalize it with the sulfonyl-thiophene group. These methods include multi-component reactions and microwave-assisted synthesis, which have proven to be efficient and scalable for producing this compound in high yields.

The physical properties of 1797184-63-4 have been extensively studied. It exhibits a melting point of approximately 280°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its spectroscopic data, including UV-vis and NMR spectra, have been recorded and analyzed to confirm its structure and purity.

In terms of biological activity, this compound has shown promising results in preliminary assays. It has demonstrated moderate inhibitory activity against several enzymes relevant to human diseases, such as kinase enzymes involved in cancer progression. Additionally, studies on its cytotoxicity against various cancer cell lines have revealed selective toxicity profiles that warrant further investigation.

The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound with biological targets. Docking studies have revealed potential binding modes with key proteins involved in disease pathways, suggesting its potential as a lead compound for drug discovery.

Efforts are currently underway to optimize the structure of this compound for improved bioavailability and efficacy. Researchers are exploring modifications to the thiophene ring and sulfonyl group to enhance its pharmacokinetic properties while maintaining its biological activity.

In conclusion, 6-[(5-Methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, with its unique structural features and promising biological properties, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Continued research into its synthesis, characterization, and biological activity will undoubtedly shed more light on its potential role in drug development.

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